5-Tert-butylthiophene-2-carbonyl chloride
Overview
Description
5-Tert-butylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H11ClOS and a molecular weight of 202.7 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The tert-butyl group at the 5-position and the carbonyl chloride group at the 2-position make this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butylthiophene-2-carbonyl chloride typically involves the chlorination of 5-tert-butylthiophene-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5-tert-butylthiophene-2-carboxylic acid+SOCl2→5-tert-butylthiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thiophene Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
5-Tert-butylthiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-Tert-butylthiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, which are important in materials science and biological studies .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carbonyl chloride: Similar structure but with a methyl group instead of a tert-butyl group.
5-Ethylthiophene-2-carbonyl chloride: Similar structure but with an ethyl group instead of a tert-butyl group.
5-Phenylthiophene-2-carbonyl chloride: Similar structure but with a phenyl group instead of a tert-butyl group.
Uniqueness
The presence of the bulky tert-butyl group in 5-Tert-butylthiophene-2-carbonyl chloride imparts unique steric and electronic properties. This makes it more resistant to certain types of chemical reactions compared to its smaller counterparts, such as 5-Methylthiophene-2-carbonyl chloride. Additionally, the tert-butyl group can influence the compound’s solubility and stability, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
5-tert-butylthiophene-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLHGSZWAELAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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